molecular formula C16H11FN2O3 B1328947 4-{5-[(4-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde CAS No. 1119450-77-9

4-{5-[(4-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde

Cat. No.: B1328947
CAS No.: 1119450-77-9
M. Wt: 298.27 g/mol
InChI Key: XZJLMZOZEIIUIR-UHFFFAOYSA-N
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Description

Structural Features of 1,2,4-Oxadiazole-Based Compounds

Electronic and Steric Properties of the 1,2,4-Oxadiazole Core

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom. Its aromatic character arises from a conjugated π-system stabilized by resonance, with nitrogen atoms at positions 1 and 4 contributing to electron delocalization. Key features include:

  • Planarity : The flat geometry facilitates π-π stacking interactions with aromatic residues in biological targets.
  • Hydrogen-Bonding Capacity : The N2 and O1 atoms act as hydrogen-bond acceptors, enhancing binding affinity.
  • Metabolic Stability : Resistance to hydrolysis under physiological conditions compared to ester or amide bioisosteres.
Table 1: Biological Activities of 1,2,4-Oxadiazole Isomers
Isomer Common Biological Activities Example Compounds
1,2,4-Oxadiazole Anti-inflammatory, antimicrobial, anticancer Tioxazafen, Flufenoxadiazam
1,3,4-Oxadiazole Antiviral, antihypertensive Nesapidil, Zibotentan
1,2,3-Oxadiazole Limited applications due to synthetic challenges N/A

The 1,2,4-oxadiazole scaffold’s regiochemistry optimizes substituent orientation for target engagement, as seen in FDA-approved drugs like Tioxazafen, a nematicide.

Role of Substituent Positioning

Substituents at positions 3 and 5 of the oxadiazole ring influence electronic density and steric accessibility:

  • Position 3 : Electron-withdrawing groups (e.g., benzaldehyde) enhance electrophilicity, enabling nucleophilic additions.
  • Position 5 : Bulky substituents (e.g., fluorophenoxymethyl) improve lipophilicity and membrane permeability.

Quantum mechanical studies reveal that substitution at position 3 reduces the LUMO energy by 1.2–1.8 eV, increasing reactivity toward biological nucleophiles.

Properties

IUPAC Name

4-[5-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN2O3/c17-13-5-7-14(8-6-13)21-10-15-18-16(19-22-15)12-3-1-11(9-20)2-4-12/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZJLMZOZEIIUIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=NOC(=N2)COC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Hydrazide Intermediate

The initial step involves synthesizing a hydrazide derivative:

  • Reagents : Ester precursor (e.g., methyl benzoate derivative) and hydrazine hydrate.
  • Conditions : Reflux in ethanol for several hours.
  • Mechanism : Nucleophilic substitution where hydrazine replaces the ester group to form a hydrazide.

Cyclization to Form the Oxadiazole Ring

The hydrazide is cyclized into the oxadiazole ring:

  • Reagents : Carbon disulfide or an oxidizing agent like phosphorus oxychloride (POCl3).
  • Conditions : Reflux in a polar solvent such as ethanol or dimethylformamide (DMF).
  • Outcome : Formation of the oxadiazole core with a reactive site for further functionalization.

Functionalization with 4-Fluorophenoxy Group

To introduce the fluorophenoxy methyl group:

  • Reagents : 4-Fluorophenol and formaldehyde or paraformaldehyde.
  • Catalyst : Acidic or basic catalysts like HCl or NaOH.
  • Mechanism : The phenol reacts with formaldehyde to form a methylene bridge, which attaches to the oxadiazole ring.

Analytical Methods for Monitoring Reaction Progress

Throughout each step, reaction progress can be monitored using:

Data Table Summarizing Key Reactions

Step Reaction Type Reagents & Conditions Outcome
1 Hydrazide Formation Methyl ester + Hydrazine hydrate; reflux in ethanol Hydrazide intermediate
2 Cyclization Hydrazide + CS₂ or POCl₃; reflux Oxadiazole core
3 Fluorophenoxy Methylation 4-Fluorophenol + Formaldehyde; acidic/basic catalyst Fluorophenoxy methyl group attached
4 Aldehyde Functionalization Benzaldehyde derivative + Coupling agent; stirring in DCM Final compound with aldehyde group

Considerations for Optimization

To improve yield and efficiency:

  • Use high-purity starting materials to minimize side reactions.
  • Employ one-pot synthesis techniques where possible to reduce isolation steps.
  • Optimize solvent choice based on solubility and reaction kinetics (e.g., use DMF for cyclization).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group in 4-{5-[(4-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom on the phenoxy group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: 4-{5-[(4-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}benzoic acid.

    Reduction: 4-{5-[(4-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In synthetic chemistry, this compound serves as a versatile building block for creating more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

The compound is of interest in biological research due to its potential as a bioactive molecule. The oxadiazole ring is known for its biological activity, making it a candidate for drug discovery and development.

Medicine

Derivatives of this compound may exhibit therapeutic effects. The incorporation of fluorine enhances pharmacokinetic properties such as metabolic stability and bioavailability. Research has indicated that compounds with oxadiazole rings can possess anticancer, antimicrobial, anti-diabetic, and anti-inflammatory activities .

Industry

In industrial applications, this compound could be utilized in developing new materials with specific properties. For example, it may be employed in creating polymers or coatings that leverage the chemical characteristics of the oxadiazole and fluorophenoxy groups.

Research indicates that compounds featuring oxadiazole rings have diverse biological activities:

  • Anticancer Activity : Studies have shown that oxadiazoles can inhibit cancer cell proliferation.
  • Antimicrobial Properties : These compounds may exhibit activity against various pathogens.
  • Anti-Diabetic Effects : Some derivatives have been evaluated for their potential to manage blood glucose levels .

Mechanism of Action

The mechanism of action of 4-{5-[(4-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can act as a bioisostere for amides, potentially inhibiting enzymes by mimicking natural substrates or binding to active sites.

Comparison with Similar Compounds

Structural Analogs with Modified Substituents

4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde
  • Structure: Substitutes the 4-fluorophenoxymethyl group with a methyl group at position 5 of the oxadiazole ring.
  • Properties :
    • Molecular weight: 188.18 g/mol ($ \text{C}{10}\text{H}8\text{N}2\text{O}2 $).
    • Melting point: 115°C .
  • Lower molecular weight improves solubility in polar solvents but may reduce binding affinity in biological targets .
4-((3-Fluorophenoxy)methyl)benzaldehyde
  • Structure: Lacks the oxadiazole ring; the 3-fluorophenoxy group is directly attached to the benzaldehyde via a methylene bridge.
  • Properties :
    • Molecular weight: 244.23 g/mol ($ \text{C}{14}\text{H}{11}\text{FO}_2 $).
    • CAS RN: 1443302-79-1 .
  • Comparison :
    • Absence of the oxadiazole ring diminishes aromatic stacking interactions, critical for enzyme inhibition.
    • Simplified structure may enhance synthetic accessibility but reduce thermal stability .

Analogs with Varied Heterocyclic Cores

4-[5-(2-Thienyl)-1,2,4-oxadiazol-3-yl]benzaldehyde
  • Structure: Replaces the 4-fluorophenoxy group with a 2-thienyl substituent.
  • Properties: The thienyl group introduces sulfur-based π-π interactions, altering electronic properties (e.g., lower $ \text{p}K_a $) compared to fluorophenoxy derivatives .
  • Comparison :
    • Enhanced electron-rich character may improve binding to cysteine protease enzymes (e.g., cathepsin B) but reduce metabolic stability due to sulfur oxidation .
N-(4-{5-[(3-Methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)thiophene-2-carboxamide
  • Structure : Incorporates a thiophene-2-carboxamide group instead of benzaldehyde.
  • Properties :
    • Molecular weight: 391.44 g/mol ($ \text{C}{21}\text{H}{17}\text{N}3\text{O}3\text{S} $).
    • CAS RN: 434918-07-7 .
  • Increased molecular weight may reduce blood-brain barrier permeability compared to the benzaldehyde analog .
Table 1: Key Properties of Selected Analogs
Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (LogP) Key Functional Groups
Target Compound 298.27 Not reported ~2.1 (estimated) 1,2,4-oxadiazole, 4-fluorophenoxy
4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde 188.18 115 ~1.5 1,2,4-oxadiazole, methyl
4-((3-Fluorophenoxy)methyl)benzaldehyde 244.23 Not reported ~2.8 Benzaldehyde, 3-fluorophenoxy
4-[5-(2-Thienyl)-1,2,4-oxadiazol-3-yl]benzaldehyde 283.32 Not reported ~2.3 1,2,4-oxadiazole, thienyl

Biological Activity

4-{5-[(4-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde (CAS Number: 25219236) is a compound featuring an oxadiazole ring that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H11FN2O3
  • Molecular Weight : 298.27 g/mol
  • Structure : The compound consists of a benzaldehyde moiety linked to a 1,2,4-oxadiazole ring substituted with a 4-fluorophenoxy group.

Synthesis

The synthesis of 4-{5-[(4-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. This can include the reaction of phenolic compounds with nitrile oxides to form the oxadiazole ring.

Antimicrobial Properties

Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial activity. For instance, derivatives similar to 4-{5-[(4-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde have demonstrated effectiveness against various bacterial strains. A study reported that oxadiazole derivatives showed promising results against Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell membranes and inhibit enzyme activity .

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been explored extensively. Compounds with similar structures have been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival pathways. For example, oxadiazoles have been linked to the downregulation of anti-apoptotic proteins and the upregulation of pro-apoptotic factors .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of certain oxadiazole derivatives in models of neurodegenerative diseases. These compounds may exert their effects through antioxidant mechanisms and modulation of neurotransmitter levels. In particular, they have been shown to protect neuronal cells from oxidative stress and improve cognitive function in animal models .

The biological activity of 4-{5-[(4-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.
  • Receptor Modulation : It could interact with neurotransmitter receptors, leading to altered signaling pathways that confer neuroprotective effects.
  • Oxidative Stress Reduction : By scavenging reactive oxygen species (ROS), it may reduce cellular damage in various pathological conditions.

Study on Antimicrobial Activity

A comparative study evaluated the antimicrobial efficacy of several oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with electron-withdrawing groups like fluorine exhibited enhanced antibacterial activity due to increased lipophilicity and membrane permeability .

Study on Anticancer Properties

In vitro assays demonstrated that 4-{5-[(4-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde significantly inhibited the growth of various cancer cell lines (e.g., MCF-7 breast cancer cells) with IC50 values comparable to standard chemotherapeutics .

Q & A

Q. What are the established synthetic routes for 4-{5-[(4-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde, and what are their key optimization parameters?

Answer: The synthesis typically involves cyclization reactions between nitrile precursors and hydroxylamine derivatives. A general protocol includes:

  • Step 1: Reacting substituted benzaldehyde derivatives (e.g., 4-fluorophenoxymethyl intermediates) with hydroxylamine to form amidoxime intermediates.
  • Step 2: Cyclization via reflux in anhydrous ethanol with catalytic glacial acetic acid (4–6 hours, 80–90°C) to form the 1,2,4-oxadiazole ring .
  • Optimization Parameters:
    • Solvent Purity: Absolute ethanol minimizes side reactions.
    • Catalyst: Glacial acetic acid enhances cyclization efficiency.
    • Temperature Control: Prolonged reflux improves yield but risks decomposition.
    • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures >95% purity .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Answer:

  • Spectroscopy:
    • NMR (¹H/¹³C): Assigns proton environments (e.g., benzaldehyde proton at ~10 ppm) and confirms oxadiazole ring formation (C=N signals at 160–165 ppm) .
    • IR: Detects C=O (benzaldehyde, ~1700 cm⁻¹) and C=N (oxadiazole, ~1580 cm⁻¹).
    • Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 327.08) .
  • Crystallography: Single-crystal X-ray diffraction (SHELX software) resolves bond lengths and angles, confirming regioselectivity of the oxadiazole ring .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the electronic properties and reactivity of this compound?

Answer: Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) are used to:

  • Electron Distribution: Map HOMO-LUMO gaps to predict nucleophilic/electrophilic sites. For example, the benzaldehyde carbonyl is electrophilic (LUMO localized), while the oxadiazole ring contributes to π-conjugation .
  • Thermochemistry: Calculate Gibbs free energy of reactions (e.g., cyclization ΔG ≈ −25 kcal/mol, favoring product formation) .
  • Solvent Effects: Polarizable Continuum Models (PCM) simulate solvation effects on reactivity, aiding solvent selection for synthesis .

Q. What strategies address contradictory bioactivity data in different assays for oxadiazole derivatives?

Answer: Contradictions often arise from assay-specific conditions or substituent effects:

  • Case Study: In antioxidant assays (ABTS+/DPPH), electron-donating groups (e.g., -OH) enhance activity, while electron-withdrawing groups (e.g., -Cl) reduce it. For example, 4-fluorophenoxy derivatives may show lower activity than hydroxyl-substituted analogs .
  • Mitigation Strategies:
    • Standardize Assay Conditions: Control pH, temperature, and solvent polarity.
    • Structure-Activity Relationship (SAR): Systematically vary substituents (e.g., 4-fluoro vs. 3-hydroxy) to isolate electronic effects .
    • Dose-Response Curves: Validate activity thresholds across multiple replicates .

Q. What are the challenges in achieving regioselectivity during the synthesis of the 1,2,4-oxadiazole ring?

Answer: Regioselectivity is influenced by:

  • Precursor Geometry: Amidoxime tautomerism (syn vs. anti) dictates cyclization pathways. Anti-tautomers favor 1,2,4-oxadiazole formation over 1,3,4-isomers .
  • Catalytic Additives: Use of triethylamine or acetic acid stabilizes intermediates, reducing side-product formation .
  • Monitoring: Thin-layer chromatography (TLC) or LC-MS tracks reaction progress, allowing early termination to maximize yield .

Q. How can researchers validate the compound’s stability under physiological conditions for drug discovery applications?

Answer:

  • Hydrolytic Stability: Incubate in PBS (pH 7.4, 37°C) and monitor degradation via HPLC. Oxadiazole rings are generally stable but may hydrolyze in strongly acidic/basic conditions .
  • Metabolic Stability: Use liver microsome assays (human/rat) to quantify CYP450-mediated metabolism. Fluorine substituents often enhance metabolic resistance .
  • Plasma Protein Binding: Equilibrium dialysis assesses binding to albumin/globulins, which impacts bioavailability .

Q. What role does the 4-fluorophenoxy group play in modulating biological target interactions?

Answer: The 4-fluorophenoxy moiety:

  • Lipophilicity: LogP increases by ~0.5 units compared to non-fluorinated analogs, improving membrane permeability .
  • Target Affinity: Fluorine’s electronegativity enhances hydrogen bonding with residues in enzyme active sites (e.g., S1P1 receptors, EC50 = 4.0 nM) .
  • Steric Effects: The methylene spacer between oxygen and oxadiazole allows conformational flexibility, optimizing target engagement .

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